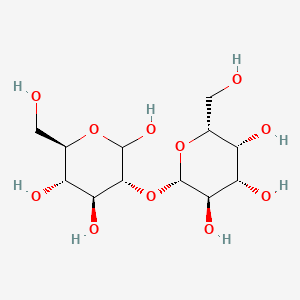
2-O-beta-D-Galactopyranosyl-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lactose can be synthesized through enzymatic reactions involving beta-galactosidase, which catalyzes the transfer of a galactose moiety from a donor molecule to a glucose acceptor. This reaction typically occurs under mild conditions, such as a pH of 6.5-7.5 and a temperature of 30-40°C .
Industrial Production Methods
Industrially, lactose is produced from whey, a byproduct of cheese production. The process involves several steps:
Whey Clarification: Removal of fats and proteins.
Ultrafiltration: Concentration of lactose.
Crystallization: Formation of lactose crystals.
Chemical Reactions Analysis
Types of Reactions
Lactose undergoes various chemical reactions, including:
Hydrolysis: Lactose is hydrolyzed by lactase enzyme into glucose and galactose.
Oxidation: Lactose can be oxidized to lactobionic acid using mild oxidizing agents.
Maillard Reaction: Reaction with amino acids under heat, leading to browning and flavor changes in food.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using lactase at pH 6-7 and 37°C.
Oxidation: Use of bromine water or nitric acid under controlled conditions.
Maillard Reaction: Heat treatment at temperatures above 100°C in the presence of amino acids.
Major Products Formed
Hydrolysis: Glucose and galactose.
Oxidation: Lactobionic acid.
Maillard Reaction: Various flavor compounds and brown pigments.
Scientific Research Applications
Lactose has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of lactulose and lactitol.
Biology: Studied for its role in lactose intolerance and its effects on gut microbiota.
Medicine: Used in the formulation of pharmaceuticals as a filler and stabilizer.
Industry: Employed in the food industry as a sweetener and in the production of prebiotics.
Mechanism of Action
Lactose exerts its effects primarily through its hydrolysis into glucose and galactose by the enzyme lactase. This process occurs in the small intestine, where the monosaccharides are absorbed into the bloodstream. In individuals with lactose intolerance, the lack of lactase leads to undigested lactose reaching the colon, where it is fermented by bacteria, producing gas and causing discomfort .
Comparison with Similar Compounds
Similar Compounds
Maltose: Composed of two glucose molecules.
Sucrose: Composed of glucose and fructose.
Cellobiose: Composed of two glucose molecules linked by a beta-1,4 bond.
Uniqueness
Lactose is unique due to its beta-1,4-glycosidic bond between galactose and glucose, which is not found in other common disaccharides. This bond is specifically hydrolyzed by lactase, distinguishing lactose from other sugars .
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+/m1/s1 |
InChI Key |
HIWPGCMGAMJNRG-ABXHMFFYSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


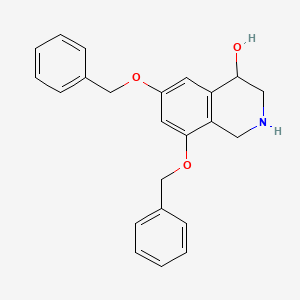
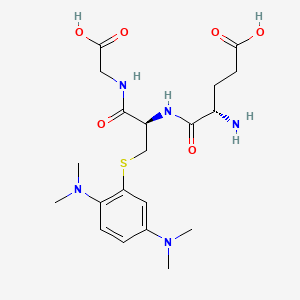
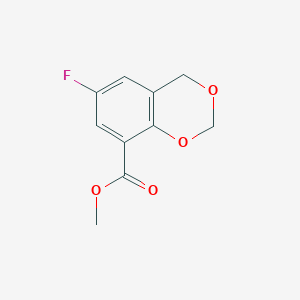
![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)

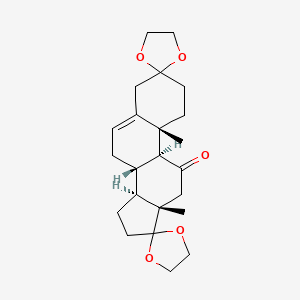
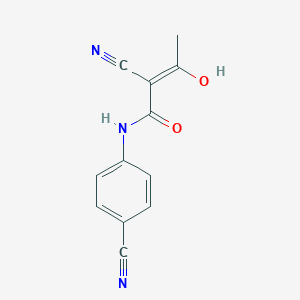
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
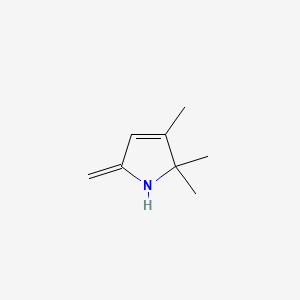

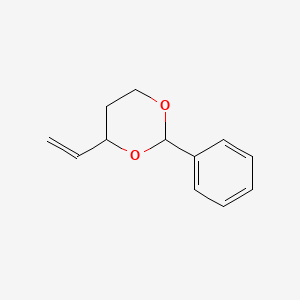


![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)
